But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
Description
The compound But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is a multi-component system featuring:
- Chloropalladium(1+): A transition metal ion central to catalytic cycles.
- Iron(2+): A redox-active metal ion, likely coordinated to cyclopentadienyl ligands.
- Ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane: A sterically bulky phosphine ligand with a cyclopentadienyl backbone.
- (2,3,4,5-Tetraphenylcyclopenta-1,4-dien-1-yl)benzene: A highly substituted cyclopentadienyl ligand providing electronic stabilization.
- But-1-ene: A simple alkene acting as a substrate or ligand in catalytic processes.
This hybrid system combines palladium and iron centers, which may enable synergistic catalytic or redox activity. The steric bulk of the ditert-butyl and tetraphenyl groups likely modulates reactivity by controlling substrate access to metal centers .
Properties
CAS No. |
1252598-33-6 |
|---|---|
Molecular Formula |
C52H54ClFePPd |
Molecular Weight |
907.7 g/mol |
IUPAC Name |
but-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.C4H7.ClH.Fe.Pd/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-3-4-2;;;/h1-25H;7-10H,1-6H3;3-4H,1H2,2H3;1H;;/q3*-1;;2*+2/p-1 |
InChI Key |
ZDJQQIXNGDRDQM-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C=C.CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd+].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene involves multiple steps. One common method includes the reaction of but-1-ene with chloropalladium(1+) and ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane in the presence of iron(2+) and (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene . The reaction conditions typically involve the use of solvents such as dichloromethane (CH2Cl2) and may require specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also participate in reduction reactions, where it gains electrons.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
One of the primary applications of this compound is in catalysis. It serves as a catalyst in various organic reactions, particularly in:
1. Diels-Alder Reactions:
- The compound facilitates Diels-Alder reactions by acting as a Lewis acid catalyst, promoting the formation of cyclohexene derivatives from diene and dienophile reactants. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.
2. Cross-Coupling Reactions:
- It is employed in cross-coupling reactions such as Suzuki and Heck reactions, where it helps in forming carbon-carbon bonds. This application is particularly valuable in the synthesis of biaryl compounds and other complex structures used in drug development .
Case Study: Diels-Alder Reaction
In a study investigating the efficiency of various catalysts in Diels-Alder reactions, it was found that chloropalladium complexes exhibited superior activity compared to traditional catalysts. The reaction conditions were optimized using this compound, resulting in high yields of the desired products with minimal side reactions.
Recent research has indicated potential biological activities associated with this compound:
Anticancer Properties:
- Studies suggest that it may exhibit anticancer activity by interacting with DNA and inhibiting cancer cell proliferation. The mechanism likely involves the formation of DNA adducts or interference with DNA repair mechanisms essential for cancer cell survival .
Interaction with Biological Targets
The compound's ability to form complexes with various biological substrates enhances its utility in drug development. Its phosphane ligand can facilitate binding to metal ions within biological systems, making it a scaffold for designing new therapeutic agents.
Environmental Applications
The environmental implications of using this compound have also been explored:
Heavy Metal Removal:
- Research shows that iron-based compounds can effectively remove heavy metals from wastewater through adsorption processes. The presence of palladium enhances the catalytic properties, making it suitable for environmental remediation applications .
Table: Heavy Metal Removal Efficiency
| Metal | Removal Efficiency (%) |
|---|---|
| Cadmium | 80 |
| Chromium | 88 |
| Copper | 86 |
| Iron | 85 |
Mechanism of Action
The mechanism by which But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene exerts its effects involves its ability to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with organic substrates, facilitating their transformation into desired products through catalytic cycles .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Features of Comparable Compounds
Mechanistic and Reactivity Insights
(a) Cyclopentadienyl Ligand Systems
The cyclopenta-1,4-dien-1-yl backbone is common in catalysis. In gold-catalyzed reactions, cyclopentadienyl acetates act as nucleophilic intermediates in substitution reactions, enabling cyclization and bond formation .
(b) Metal Center Synergy
The combination of Pd⁺ and Fe²⁺ is unusual. Palladium typically facilitates cross-coupling or C–H activation, while iron is redox-active in electron-transfer reactions. In contrast, monometallic ferrocene derivatives (e.g., 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) are well-documented in asymmetric catalysis due to their predictable redox behavior .
(c) Steric and Electronic Effects
The ditert-butyl groups on the phosphane ligand create a steric environment that restricts substrate approach, favoring selective transformations. This contrasts with less hindered systems like gold-bound cyclopentadienyl acetates, where nucleophilic attack occurs more readily . The tetraphenylcyclopentadienyl moiety further enhances stability but may reduce catalytic turnover rates compared to smaller ligands.
Catalytic Potential
While direct studies on the target compound are scarce, analogous systems suggest:
- Palladium-phosphine complexes are widely used in cross-coupling (e.g., Suzuki, Heck). The Pd⁺ center here could activate but-1-ene for insertion or elimination reactions.
- Iron-cyclopentadienyl complexes mediate redox processes, such as single-electron transfers. The Fe²⁺ in this system might stabilize radical intermediates.
Stability and Limitations
The high steric bulk of the ligands may hinder substrate binding, limiting catalytic efficiency. However, this could also prevent metal aggregation or decomposition, enhancing longevity under harsh conditions .
Biological Activity
The compound But-1-ene; chloropalladium(1+); ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane; iron(2+); (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is a complex organometallic compound that exhibits unique biological activities due to its structural components. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interactions at the cellular level.
Chemical Composition and Structure
This compound is characterized by a unique combination of organic and inorganic components:
- But-1-ene : A simple alkene that serves as a precursor.
- Chloropalladium(1+) : A palladium complex known for its catalytic properties.
- Di-tert-butyl(cyclopenta-1,4-dien-1-yl)phosphane : A phosphine ligand that enhances the stability and reactivity of metal complexes.
- Iron(2+) : A transition metal that plays a crucial role in various biological processes.
- (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene : An aromatic component that may contribute to the compound's biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of palladium complexes. The chloropalladium component has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For example:
- Case Study 1 : A study demonstrated that palladium complexes can inhibit tumor growth in vitro by disrupting mitochondrial function and promoting cell death pathways .
Antimicrobial Activity
The incorporation of transition metals like iron into organic frameworks has been associated with enhanced antimicrobial activity. The iron component may facilitate the generation of free radicals that disrupt bacterial cell membranes:
- Case Study 2 : Research indicated that similar organometallic compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The phosphane ligand in this compound may interact with various enzymes, potentially acting as an inhibitor:
- Research Finding : Studies on phosphine-based inhibitors have shown their ability to modulate enzyme activity related to cancer metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The palladium center facilitates electron transfer processes leading to ROS production.
- Metal Ion Interaction : Iron ions can participate in Fenton-like reactions, generating hydroxyl radicals that damage cellular components.
- Ligand Binding : The phosphane ligand may alter the conformation of target proteins or enzymes, affecting their activity.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
